
3'-Bromchalcon
Übersicht
Beschreibung
(E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C15H11BrO and its molecular weight is 287.15 g/mol. The purity is usually 95%.
The exact mass of the compound (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170289. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Larvizide Aktivität
3’-Bromchalcon wurde auf seine Wirksamkeit als Larvizid untersucht, insbesondere gegen die Larven von Aedes aegypti, einem Vektor für Krankheiten wie Dengue-Fieber und Zika-Virus . Die larvizide Wirksamkeit der Verbindung wird auf ihre Fähigkeit zurückgeführt, mit biologischen Membranen zu interagieren, was durch das Vorhandensein eines Bromatoms verstärkt wird, das seine Lipophilie erhöht .
Antikrebs-Eigenschaften
Chalkone, einschließlich 3’-Bromchalcon, sind bekannt für ihre Antikrebsaktivitäten. Sie können Apoptose in Krebszellen induzieren und die Zellproliferation hemmen. Der Bromsubstituent in der Chalkonstruktur kann diese Eigenschaften verbessern, indem er die Reaktivität der Verbindung und die Interaktion mit zellulären Zielstrukturen beeinflusst .
Antioxidative Wirkungen
Die antioxidativen Eigenschaften von Chalkonen sind gut dokumentiert, und 3’-Bromchalcon ist keine Ausnahme. Es kann freie Radikale abfangen und Zellen vor oxidativem Stress schützen, der zu verschiedenen chronischen Krankheiten beiträgt .
Entzündungshemmende Aktivität
3’-Bromchalcon zeigt entzündungshemmende Wirkungen, indem es entzündungshemmende Signalwege moduliert. Dies macht es zu einem möglichen Kandidaten für die Behandlung von entzündlichen Erkrankungen .
Antimikrobielles Potenzial
Untersuchungen haben gezeigt, dass Chalkone antimikrobielle Eigenschaften gegen eine Reihe von Krankheitserregern besitzen. 3’-Bromchalcon könnte zu antimikrobiellen Wirkstoffen entwickelt werden, die möglicherweise einen neuen Ansatz zur Bekämpfung von Antibiotika-resistenten Bakterien bieten .
Herz-Kreislauf-Vorteile
Chalkone wurden mit Herz-Kreislauf-Vorteilen in Verbindung gebracht, wie z. B. der Senkung von Bluthochdruck und der Vorbeugung gegen Arteriosklerose. Die strukturellen Merkmale von 3’-Bromchalcon können zu diesen Wirkungen beitragen und eine Grundlage für die Entwicklung neuer Herz-Kreislauf-Medikamente bieten .
Neuroprotektive Wirkungen
Es besteht zunehmendes Interesse an den neuroprotektiven Wirkungen von Chalkonen. 3’-Bromchalcon kann dazu beitragen, neuronale Zellen vor Schäden zu schützen, was für die Behandlung neurodegenerativer Erkrankungen entscheidend ist .
Synthetische Anwendungen
3’-Bromchalcon dient als Zwischenprodukt in der organischen Synthese und ermöglicht die Herstellung verschiedener bioaktiver Moleküle. Seine Anwesenheit in einer Verbindung kann die Eigenschaften des Moleküls erheblich verändern und zur Entdeckung neuer Medikamente mit vielfältigen therapeutischen Anwendungen führen .
Wirkmechanismus
Target of Action
Chalcones, the class of compounds to which 3’-bromochalcone belongs, are known to interact with a variety of biological targets due to their diverse biological activities .
Mode of Action
They can modulate a number of signaling molecules and cascades related to disease modification .
Biochemical Pathways
Chalcones, including 3’-Bromochalcone, are intermediates in flavonoid biosynthesis, playing a crucial role in the synthesis of other flavonoid derivatives . They are known to possess good antioxidant properties , and their biological activities can affect various biochemical pathways.
Pharmacokinetics
The pharmacokinetics of chalcones can be complex and multifaceted .
Result of Action
Chalcones are known to have impressive biological activity, including antioxidant, anti-fungal, anti-bacterial, anti-tumor, and anti-inflammatory properties .
Action Environment
The action, efficacy, and stability of 3’-Bromochalcone can be influenced by various environmental factors. For instance, the synthesis of chalcones, including 3’-Bromochalcone, can be carried out through a green chemistry approach using a grinding technique .
Biochemische Analyse
Biochemical Properties
3’-Bromochalcone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with reactive oxygen species (ROS), where 3’-Bromochalcone exhibits antioxidant properties by scavenging free radicals . This interaction helps in reducing oxidative stress within cells. Additionally, 3’-Bromochalcone has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory effects .
Cellular Effects
3’-Bromochalcone affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3’-Bromochalcone has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses . This inhibition leads to a decrease in the expression of pro-inflammatory genes. Moreover, 3’-Bromochalcone affects cellular metabolism by modulating the activity of enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of 3’-Bromochalcone involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, 3’-Bromochalcone has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This inhibition reduces the production of pro-inflammatory mediators. Additionally, 3’-Bromochalcone can modulate gene expression by interacting with transcription factors and influencing their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Bromochalcone change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3’-Bromochalcone remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to 3’-Bromochalcone in in vitro and in vivo studies has demonstrated sustained anti-inflammatory and antioxidant effects, although the extent of these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 3’-Bromochalcone vary with different dosages in animal models. At lower doses, 3’-Bromochalcone exhibits beneficial effects such as reduced inflammation and oxidative stress . At higher doses, the compound may exhibit toxic or adverse effects. Studies have shown that high doses of 3’-Bromochalcone can lead to cellular toxicity and adverse effects on organ function . Therefore, it is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
3’-Bromochalcone is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, 3’-Bromochalcone undergoes biotransformation by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may have different biological activities compared to the parent compound. Additionally, 3’-Bromochalcone can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of 3’-Bromochalcone within cells and tissues are crucial for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, 3’-Bromochalcone can accumulate in specific compartments or organelles, influencing its localization and activity. The distribution of 3’-Bromochalcone within tissues also determines its overall pharmacokinetic profile and therapeutic potential .
Subcellular Localization
The subcellular localization of 3’-Bromochalcone plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 3’-Bromochalcone may localize to the mitochondria, where it can exert its antioxidant effects by scavenging ROS . The subcellular localization of 3’-Bromochalcone also influences its interactions with biomolecules and its overall biological activity.
Eigenschaften
IUPAC Name |
(E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO/c16-14-8-4-7-13(11-14)15(17)10-9-12-5-2-1-3-6-12/h1-11H/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYOJZCSZYJDIZ-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10421000 | |
| Record name | T5390562 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10421000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22966-26-3 | |
| Record name | NSC170289 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170289 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | T5390562 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10421000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



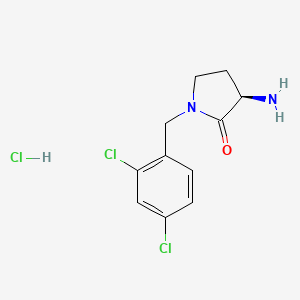
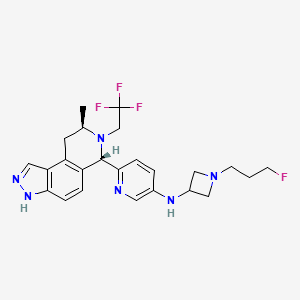
![N-[[(2S,4S)-4-Fluoro-1-pyridazin-3-ylpyrrolidin-2-yl]methyl]-1,3-dimethylpyrazole-4-carboxamide](/img/structure/B1654349.png)

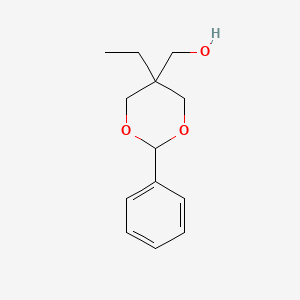
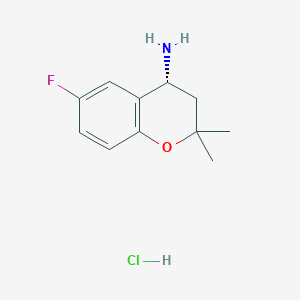
![1H-pyrrolo[3,2-b]pyridin-3-ol hydrochloride](/img/structure/B1654355.png)
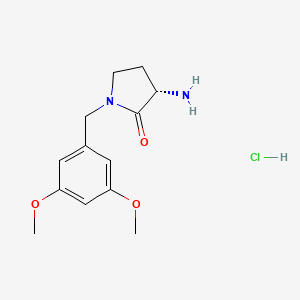
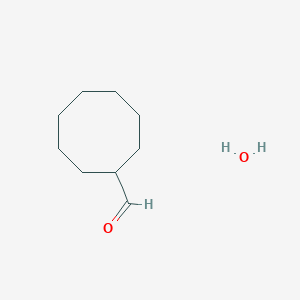
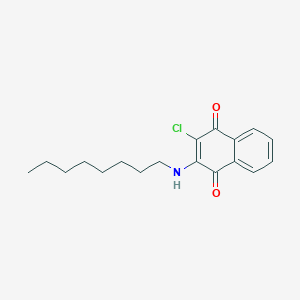
![1-[2,3-Difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone](/img/structure/B1654363.png)
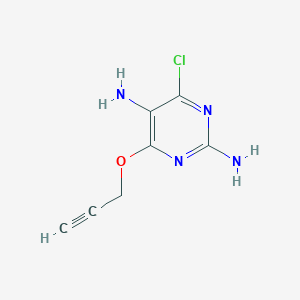
![Methyl 2-[6-(chloromethyl)pyridin-2-yl]acetate](/img/structure/B1654365.png)
